1,1,3-Trimethyl-3,4-dinitrosilolane
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Overview
Description
1,1,3-Trimethyl-3,4-dinitrosilolane is an organosilicon compound with the molecular formula C7H14N2O4Si It is characterized by the presence of a five-membered ring containing silicon, along with two nitro groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-3,4-dinitrosilolane typically involves the reaction of trimethylsilane with nitrosating agents under controlled conditions. One common method involves the use of nitrosyl chloride (NOCl) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with nitrosating agents.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-3,4-dinitrosilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of silicon oxides and nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted silolanes depending on the reagents used.
Scientific Research Applications
1,1,3-Trimethyl-3,4-dinitrosilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-3,4-dinitrosilolane involves its interaction with molecular targets through its nitro and silicon-containing groups The nitro groups can participate in redox reactions, while the silicon atom can form stable bonds with various organic and inorganic moieties
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar structural features but different reactivity.
1,1,3-Trimethyl-3,4-dihydroisoquinoline: Contains a similar ring structure but lacks the nitro groups.
Uniqueness
1,1,3-Trimethyl-3,4-dinitrosilolane is unique due to the presence of both nitro groups and a silicon atom within a five-membered ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59586-93-5 |
---|---|
Molecular Formula |
C7H14N2O4Si |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1,1,3-trimethyl-3,4-dinitrosilolane |
InChI |
InChI=1S/C7H14N2O4Si/c1-7(9(12)13)5-14(2,3)4-6(7)8(10)11/h6H,4-5H2,1-3H3 |
InChI Key |
BAGSVCQDRYIULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C[Si](CC1[N+](=O)[O-])(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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